5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution could introduce various functional groups like amines or ethers .
Scientific Research Applications
5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the carboxylic acid group.
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Similar but without the chlorine atom.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: Lacks the chlorine and methyl groups.
Uniqueness
5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and modify its pharmacokinetic properties.
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-4-6-3-7(10(14)15)13-9(6)12-5(2)8(4)11/h3H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
CLOUJZDQUJBION-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=NC(=C1Cl)C)C(=O)O |
Origin of Product |
United States |
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